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Ceftriaxone, a third-generation cephalosporin antibiotic, has emerged as a powerful tool

compound in neurobiology due to its well-documented neuroprotective effects.[1][2][3] Primarily

known for its ability to upregulate the glutamate transporter-1 (GLT-1), ceftriaxone effectively

reduces glutamate-mediated excitotoxicity, a key pathological mechanism in a wide range of

neurological disorders.[4][5][6] These application notes provide a comprehensive overview of

ceftriaxone's use in preclinical research, including its mechanism of action, and detailed

protocols for its application in both in vivo and in vitro models.

Mechanism of Action
Ceftriaxone's primary neuroprotective mechanism involves the increased expression and

function of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid

transporter-2 (EAAT2) in humans.[7][8] By enhancing GLT-1 expression, ceftriaxone increases

the uptake of glutamate from the synaptic cleft, thereby preventing the excessive neuronal

stimulation that leads to excitotoxicity and cell death.[6][7][9] Studies have shown that this

upregulation is mediated, at least in part, through the activation of the nuclear factor-kappaB

(NF-κB) signaling pathway.[7] Beyond its effects on glutamate homeostasis, ceftriaxone has

also been shown to exhibit anti-inflammatory properties, reduce oxidative stress, and modulate

the expression of proteins involved in neurodegeneration.[2][10][11]
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Applications in Neurobiology
Ceftriaxone has demonstrated therapeutic potential in a variety of preclinical models of

neurological and psychiatric disorders. Its ability to mitigate excitotoxicity makes it a valuable

tool for studying diseases characterized by glutamate dysregulation.[4][5]

Key Research Areas:

Ischemic Stroke: Pre- and post-treatment with ceftriaxone has been shown to reduce infarct

volume and protect neurons from delayed cell death in animal models of global and focal

brain ischemia.[1][2]

Neurodegenerative Diseases:

Amyotrophic Lateral Sclerosis (ALS): In the G93A SOD1 mouse model of ALS, ceftriaxone

treatment has been shown to increase survival, preserve muscle strength, and upregulate

GLT-1 in the spinal cord.[12]

Parkinson's Disease (PD): Ceftriaxone can protect dopaminergic neurons and improve

motor and cognitive deficits in animal models of PD.[12][13][14][15]

Huntington's Disease (HD): Studies have shown that ceftriaxone can reduce HD-

associated behaviors and restore GLT-1 expression in mouse models.[4]

Alzheimer's Disease (AD): Ceftriaxone has been found to upregulate GLT-1, preserve

synaptic proteins, and reduce tau protein levels in animal models of AD.[2][11]

Traumatic Brain Injury (TBI): Ceftriaxone treatment can attenuate cerebral edema, improve

cognitive function, and up-regulate GLT-1 expression following TBI in rats.[16][17]

Seizure Disorders: By upregulating GLT-1 expression, ceftriaxone can reduce the duration

and frequency of seizures in animal models.[4][12]

Substance Use Disorders: Ceftriaxone has shown promise in preclinical models of

substance abuse by modulating glutamate homeostasis in brain regions associated with

addiction.[4]
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Quantitative Data Summary
The following tables summarize typical dosages and experimental parameters for the use of

ceftriaxone sodium salt in neurobiological research.

Table 1: In Vivo Ceftriaxone Administration in Rodent Models
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Disease
Model

Species
Dose
(mg/kg/day)

Route of
Administrat
ion

Treatment
Duration

Key
Findings

Parkinson's

Disease
Rat 100 - 200

Intraperitonea

l (IP)
14 days

Improved

cognitive

deficits.[12]

[14]

Huntington's

Disease
Mouse 200 IP 5 days

Reduced HD-

associated

behaviors,

increased

GLT-1

expression.

[4]

Amyotrophic

Lateral

Sclerosis

(SOD1)

Mouse 200 IP 4-6 weeks

Increased

survival by 10

days,

preserved

muscle

strength.[12]

Global Brain

Ischemia
Rat 50, 100, 200 IP

5 days (pre-

treatment)

Dose-

dependent

prevention of

delayed

neuronal

death.[12]

Traumatic

Brain Injury
Rat 200

Intravenous

(IV)

Single dose

post-injury

Attenuated

cerebral

edema and

cognitive

deficits.[16]

Seizure Rat 200 IP 7 days Increased

GLT-1

expression,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://pubmed.ncbi.nlm.nih.gov/25499022/
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.841036/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7483567/
https://pubmed.ncbi.nlm.nih.gov/22710775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reduced

seizure

duration.[4]

Table 2: In Vitro Ceftriaxone Application

Cell Type Concentration Incubation Time Key Findings

Primary Human Fetal

Astrocytes
Not Specified Not Specified

Elevated EAAT2

transcription via NF-

κB pathway.[7]

Organotypic

Hippocampal Slices
Not Specified Not Specified

Prevented glutamate

transporter decrease

and improved cell

viability after

intermittent hypoxia

and excitotoxicity.[18]

[19]

Planarian (Dugesia

dorotocephala)
3, 5, 10, 25 mM Not Specified

Reduced cocaine-

induced seizure-like

activity.[4]

Experimental Protocols
In Vivo Administration of Ceftriaxone in a Rat Model of
Parkinson's Disease
This protocol is based on methodologies used to investigate the neuroprotective effects of

ceftriaxone in the MPTP-induced rat model of Parkinson's disease.[14][15]

Materials:

Ceftriaxone sodium salt (sterile)

Sterile 0.9% saline
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1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Male Wistar rats (250-300g)

Standard animal housing and care facilities

Behavioral testing apparatus (e.g., T-maze, object recognition test chamber)

Histological and biochemical analysis equipment

Procedure:

Animal Model Induction: Induce Parkinson's-like pathology by stereotaxic injection of MPTP

into the substantia nigra pars compacta.

Ceftriaxone Preparation: Dissolve ceftriaxone sodium salt in sterile 0.9% saline to a final

concentration for a 200 mg/kg dose.

Administration:

Preventative Paradigm: Begin daily intraperitoneal (IP) injections of ceftriaxone (200

mg/kg) or saline (vehicle control) 5 days prior to MPTP lesioning and continue for a total of

14 days.

Reversal Paradigm: Begin daily IP injections of ceftriaxone (200 mg/kg) or saline 3 days

after MPTP lesioning and continue for a total of 14 days.

Behavioral Assessment:

Conduct a T-maze test on days 9-11 post-lesioning to assess working memory.

Perform an object recognition test on days 12-14 to evaluate recognition memory.

Histological and Biochemical Analysis: On day 15, perfuse the animals and collect brain

tissue for immunohistochemical analysis of dopaminergic neuron survival (tyrosine

hydroxylase staining) and GLT-1 expression in the striatum and hippocampus.

In Vitro Upregulation of GLT-1 in Primary Astrocytes
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This protocol provides a general framework for studying the effect of ceftriaxone on GLT-1

expression in primary astrocyte cultures.

Materials:

Primary astrocyte cell culture

Ceftriaxone sodium salt

Cell culture medium (e.g., DMEM)

Fetal bovine serum (FBS)

Penicillin/Streptomycin

Phosphate-buffered saline (PBS)

Reagents for Western blotting or qPCR to measure GLT-1 expression

Procedure:

Cell Culture: Plate primary astrocytes at a desired density and maintain in standard culture

conditions (37°C, 5% CO2).

Ceftriaxone Treatment: Once cells reach confluency, replace the medium with fresh medium

containing the desired concentration of ceftriaxone (e.g., 1-10 µM). Include a vehicle control

group (medium only).

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes

in gene and protein expression.

Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis

buffer.

Analysis of GLT-1 Expression:

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe

with a primary antibody specific for GLT-1.
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qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time

PCR using primers specific for the GLT-1 gene.

Visualizations

Mechanism of Ceftriaxone-Induced Neuroprotection

Ceftriaxone NF-kB Activation GLT-1 Gene Transcription Increased GLT-1 Protein Expression Increased Glutamate Uptake Reduced Excitotoxicity Neuroprotection

Click to download full resolution via product page

Caption: Ceftriaxone's neuroprotective signaling pathway.
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In Vivo Experimental Workflow for Ceftriaxone

Animal Model of Neurological Disorder

Ceftriaxone/Vehicle Administration

Behavioral Assessments

Tissue Collection and Processing

Molecular and Histological Analysis

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: General workflow for in vivo ceftriaxone studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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